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18-MC receptor binding profile and affinity
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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

18-MC Binding Affinity and Selectivity

Compound a3B4 nAChR Ki (nM) a4p2 nAChR Ki (nM)  Selectivity (a3B4 vs. a432)

18-MC >10,000 [1] >10,000 [1] Not selective (Low affinity at both) [1]
AT-1001 0.65 - 1.96 [2] [1] 263 [1] >100-fold selective [2]

Epibatidine 0.44 - 0.62 [1] 0.27 [1] Not selective (High affinity at both) [1]
Nicotine 467 - 666 [1] 47.8 [1] ~10-fold selective for a4p2 [1]

18-MC's low binding affinity distinguishes it from high-affinity, selective antagonists like AT-1001 [1]. Its
potent in vivo efficacy is likely mediated through functional antagonism at the a34 nAChR and potentially

other receptor systems [2] [3].

Experimental Protocols for Key Assays

The data on 18-MC's binding profile comes from standardized receptor binding experiments. The workflow

for such studies typically follows a structured path, as visualized below.
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Receptor Binding Assay Workflow
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Receptor binding assay workflow.

Receptor Binding Competition Assay

This is the primary method used to determine the binding affinity (Ki) of 18-MC [2] [1].

¢ Membrane Preparation: Cell membranes are prepared from HEK (Human Embryonic Kidney) cells
stably transfected with the rat a334 or a434 nAChR [2] [1]. Cells are harvested, homogenized, and
centrifuged to isolate the membrane fraction [2].

¢ Binding Reaction: The membrane preparation is incubated with a fixed concentration (e.g., 0.3 nM)
of the radiolabeled ligand [3H]epibatidine, alongside varying concentrations of the test compound (18-
MC) [2]. The incubation typically lasts for 2 hours at room temperature [2].

e Separation and Measurement: The reaction is terminated by rapid filtration through glass fiber
filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through
[2]. The amount of radioactivity on the filters is then measured using a scintillation counter [2].

o Data Analysis: The concentration of 18-MC that inhibits 50% of specific [*H]epibatidine binding (ICso)
is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki =
ICso0 / (1 + [L])/Kd), where [L] is the concentration of [3H]epibatidine and Kd is its dissociation constant
for the receptor [2].

Functional Calcium Flux Assay

While not a binding assay, this method confirms the functional antagonism of 18-MC and is a key

complement to binding data.

e Cell Culture: Stably transfected HEK cells (e.g., KXa3B4R2 cells) are seeded into collagen-coated
96-well plates [2].

e Dye Loading: Cells are loaded with a no-wash fluorescent calcium-sensitive dye (e.g., from
Molecular Devices Calcium Assay Kit) [2].

¢ Agonist Challenge and Antagonism: Cells are first incubated with the test antagonist (18-MC).
Then, an ECso concentration of an agonist like epibatidine is added. The agonist-induced increase in
intracellular calcium is monitored in real-time using a FLIPR (Fluorescent Imaging Plate Reader) [2].

e Data Analysis: The reduction in the peak calcium fluorescence signal in the presence of 18-MC,
compared to the agonist control, is used to determine its potency as a functional antagonist (ICso) [2].

Mechanism and Broader Signaling Context
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18-MC is proposed to exert its anti-addiction effects by antagonizing a334 nAChRs [2] [3]. These receptors
are highly concentrated in key brain regions like the medial habenula (MHb) and interpeduncular nucleus
(IPN) [2] [1]. Antagonism here is thought to indirectly modulate the brain's reward pathways, reducing
dopamine release in the nucleus accumbens without directly targeting it [2] [3]. The following diagram

illustrates this proposed indirect pathway.

Proposed 18-MC Mechanism Involving a334 nAChR
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Proposed 18-MC mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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